N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c1-11-9-14(22-25-11)18-16(24)10-26-17-20-19-15-8-7-13(21-23(15)17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZMDJLYKILFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- 5-Methylisoxazole : A five-membered heterocyclic compound known for its diverse biological activities.
- Triazolo[4,3-b]pyridazine : A fused ring system that enhances the compound's interaction with biological targets.
- Thioacetamide Linkage : This moiety is significant in modulating the compound's pharmacological profile.
Antimicrobial Activity
Several studies have demonstrated that compounds containing isoxazole and triazole rings exhibit antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that the presence of the triazole moiety contributes significantly to this activity by inhibiting essential enzymes in microbial metabolism .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through its effects on cyclooxygenase (COX) enzymes. Compounds similar to this have been shown to inhibit COX-1 and COX-2 activities, which are crucial in the inflammatory process. A comparative analysis indicated that certain derivatives were more effective than standard NSAIDs like aspirin .
Anticancer Properties
Emerging research highlights the anticancer potential of compounds featuring isoxazole and triazole structures. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
- Antinociceptive Activity : In a study evaluating various heterocyclic compounds for pain relief, certain derivatives exhibited significant antinociceptive effects compared to traditional analgesics. The mechanisms involved include modulation of pain pathways through COX inhibition .
- Enzyme Inhibition Studies : Molecular docking studies have shown that the compound can effectively bind to various enzymes implicated in disease processes. For example, it demonstrated notable binding affinity for aromatase and cholinesterase, suggesting potential applications in hormone-related cancers and neurodegenerative diseases .
Research Findings Summary Table
Scientific Research Applications
Antimicrobial Properties : Studies have indicated that compounds similar to N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibit notable antimicrobial activity. For instance, derivatives of related structures have shown effectiveness against various bacterial strains including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Antitumor Activity : The compound has been evaluated for its cytotoxic effects against cancer cell lines. Research indicates that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Triazole Synthesis : The triazole component is synthesized using azole chemistry techniques that often involve coupling reactions with phenyl groups.
- Thioacetate Formation : The thio group is introduced through nucleophilic substitution reactions with thiol compounds.
These synthetic pathways are crucial for generating analogs that may enhance biological activity or improve pharmacokinetic properties.
Case Study 1: Antimicrobial Evaluation
A recent study assessed the antimicrobial efficacy of several derivatives based on the core structure of this compound. The compounds were tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results showed that specific modifications to the triazole moiety significantly improved antibacterial activity .
Case Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, various derivatives were tested against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The study found that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The triazolopyridazine core distinguishes this compound from simpler triazole derivatives. For example, N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides (Safonov, 2020) utilize a non-fused 1,2,4-triazole ring, which reduces planarity and may limit interactions with flat binding pockets in enzymes. In contrast, the fused triazolopyridazine system in the target compound mimics purine-like structures, suggesting stronger affinity for ATP-binding sites in kinase inhibitors .
Substituent Effects
- 5-Methylisoxazole vs. Pyrazole/Thiophene: The 5-methylisoxazole substituent in the target compound contrasts with pyrazole (Hotsulia and Fedotov, 2019) or thiophene (Safonov, 2020) groups in analogs.
- Phenyl Group Positioning :
The phenyl group at position 6 of the triazolopyridazine core is absent in simpler triazole derivatives, which often feature aryl substitutions at position 4 or 3. This positional variance may optimize π-π stacking in hydrophobic enzyme pockets .
Thioether-Acetamide Linker
The thioacetamide bridge is a common feature in analogs, but its flexibility and length vary.
Q & A
Q. Basic Research Focus
- X-ray Photoelectron Spectroscopy (XPS) : Quantify sulfur oxidation states (binding energy ~163–165 eV for C-S bonds).
- Raman Spectroscopy : Identify S-S or S-C vibrational modes (400–500 cm⁻¹ range).
- Elemental Analysis (CHNS) : Validate sulfur content (±0.3% tolerance) .
How can computational methods optimize the synthetic yield of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Model transition states for key reactions (e.g., thiolation) to identify energy barriers and optimal catalysts.
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict solvent/base combinations for maximal yield.
- Kinetic Analysis : Use MATLAB or Python to simulate reaction progress and adjust stoichiometry in real time .
What strategies mitigate degradation during storage of this acetamide derivative?
Q. Basic Research Focus
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the acetamide group.
- Excipient Screening : Use cyclodextrins or PEG-4000 to stabilize the solid-state structure .
How do structural modifications to the triazolopyridazine core affect bioactivity?
Q. Advanced Research Focus
- SAR Studies : Replace the phenyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance cytotoxicity.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., triazole N-atoms).
- In Vivo Testing : Compare pharmacokinetics (Cmax, AUC) of analogs in rodent models to prioritize candidates .
What analytical workflows validate the absence of genotoxic impurities in synthesized batches?
Q. Advanced Research Focus
- LC-MS/MS : Detect trace impurities (LOQ < 0.1 ppm) using MRM transitions.
- Ames Test : Screen for mutagenicity with Salmonella typhimurium TA98/TA100 strains.
- ICH M7 Compliance : Use in silico tools (Derek Nexus) to flag structural alerts for DNA reactivity .
How can researchers design assays to probe the compound’s mechanism of action?
Q. Advanced Research Focus
- Target Identification : Perform thermal shift assays (CETSA) to identify protein targets by monitoring thermal stabilization.
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling perturbations (e.g., MAPK/STAT3 inhibition).
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .
What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
Q. Advanced Research Focus
- Byproduct Formation : Optimize reaction temperature (e.g., 0–5°C for thiolation) to suppress dimerization.
- Solvent Selection : Replace DMF with 2-MeTHF (b.p. 80°C) for easier distillation and greener processing.
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during coupling steps .
How do researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
Q. Advanced Research Focus
- Force Field Calibration : Adjust AMBER/CHARMM parameters to better model ligand-receptor dynamics.
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between predicted and observed activities.
- Experimental Validation : Use surface plasmon resonance (SPR) to measure actual binding kinetics (KD, kon/koff) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
